molecular formula C24H26N6OS B11180388 8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11180388
M. Wt: 446.6 g/mol
InChI Key: MFCHGQFCJKATNA-UHFFFAOYSA-N
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Description

8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-a][1,3,5]triazin-6-one structure, followed by the introduction of the methyl, methylsulfanyl, phenyl, and piperazinyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The aromatic rings and piperazinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium on carbon, copper(I) iodide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or piperazinyl moiety.

Scientific Research Applications

8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include:

  • 8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one
  • 8-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N6OS

Molecular Weight

446.6 g/mol

IUPAC Name

8-methyl-4-(4-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H26N6OS/c1-17-16-21(31)30-22(18-8-10-20(32-2)11-9-18)26-23(27-24(30)25-17)29-14-12-28(13-15-29)19-6-4-3-5-7-19/h3-11,16,22H,12-15H2,1-2H3,(H,25,26,27)

InChI Key

MFCHGQFCJKATNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)SC

Origin of Product

United States

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